(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Compounds containing the 1H-benzo[d]imidazol-1-yl group are often used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of compounds containing the 1H-benzo[d]imidazol-1-yl group often involves the reaction of o-phenylenediamine with an aldehyde . A synthetic protocol has been reported that gives access to a wide range of structurally distinct imidazo chromeno pyridines in moderate to good yield with wide functional group tolerance .Molecular Structure Analysis
The 1H-benzo[d]imidazol-1-yl group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis
Compounds containing the 1H-benzo[d]imidazol-1-yl group can undergo a variety of chemical reactions. For example, installing amine-containing side chains at the 4-position of the pyridone ring can significantly improve the enzyme potency .Physical and Chemical Properties Analysis
The 1H-benzo[d]imidazol-1-yl group is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Optical Properties
- One-Pot Synthesis of Emitters : A study detailed the synthesis of derivatives with significant Stokes' shifts, demonstrating the compound's role in producing low-cost luminescent materials. The optical properties of these derivatives were thoroughly examined, showcasing their potential in material science and engineering applications (Volpi et al., 2017).
Chemical Synthesis and Characterization
Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives : Research highlighted a convenient method to synthesize derivatives incorporating a thieno[2,3-b]thiophene moiety, underlining the compound's versatility in chemical synthesis (Mabkhot et al., 2010).
Tandem Annulation Reaction : A novel synthesis approach using a tandem annulation reaction was explored, demonstrating the compound's utility in the creation of complex chemical structures (Yan-qing Ge et al., 2011).
Biological Applications
- Antiproliferative Activity on Cancer Cell Lines : A study synthesized new conjugates and evaluated their antiproliferative activity on various human cancer cell lines, identifying potent compounds that effectively inhibit microtubule assembly formation. This research underscores the compound's potential in developing new cancer therapies (Mullagiri et al., 2018).
Material Science
- Oligobenzimidazoles Synthesis and Properties : The synthesis and characterization of benzimidazole derivatives for their electrochemical, electrical, optical, thermal, and rectification properties were discussed, revealing the compound's significance in material science and its potential for electronic applications (Anand & Muthusamy, 2018).
Mechanism of Action
Target of Action
Compounds containing thebenzimidazole moiety have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical pathways involved.
Biochemical Pathways
Benzimidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.
Pharmacokinetics
The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
The development of new drugs containing the 1H-benzo[d]imidazol-1-yl group is a promising area of research due to the broad range of chemical and biological properties of these compounds . Further studies are needed to fully understand the potential of these compounds in various therapeutic applications.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives have been shown to inhibit microtubule assembly formation in DU-145, a human prostate cancer cell line . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOCDOJPVZBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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